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Compound of Interest

Compound Name: TIK-301

Cat. No.: B1675577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel melatonin agonist TIK-301 against

first-generation melatonin agonists, including ramelteon, agomelatine, and tasimelteon. The

information is intended for researchers, scientists, and drug development professionals, with a

focus on pharmacological data, experimental protocols, and signaling pathways.

Introduction
TIK-301 (also known as LY-156735 or PD-6735) is a potent and high-affinity agonist for the

melatonin MT1 and MT2 receptors, currently under investigation for the treatment of insomnia

and other sleep-related disorders.[1][2] Like the first-generation melatonin agonists, its

therapeutic potential lies in its ability to modulate the sleep-wake cycle through interaction with

the melatonergic system.[1] This guide aims to provide a comparative analysis of TIK-301's

pharmacological profile against established first-generation agonists.

Data Presentation
The following tables summarize the key pharmacological parameters of TIK-301 and first-

generation melatonin agonists.

Table 1: Melatonin Receptor Binding Affinities (Ki in nM)
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Compound MT1 Receptor (Ki) MT2 Receptor (Ki)
Selectivity
(MT1/MT2)

TIK-301 0.081[2] 0.042[2] 1.93

Ramelteon 0.014[3] 0.112[3] 0.125

Agomelatine
pKi: 10.21 (~0.062

nM)
pKi: 9.57 (~0.269 nM) ~0.23

Tasimelteon
pKi: 9.45 (~0.355 nM)

[3]

pKi: 9.80 (~0.158 nM)

[3]
2.25

Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) M and then

converted to nM. Data is compiled from multiple sources and may not be directly comparable

due to variations in experimental conditions.

Table 2: Functional Activity (cAMP Inhibition)
Compound Assay Type Cell Line Parameter Value

TIK-301 cAMP Inhibition Not Specified EC50 0.0479 nM[4]

Ramelteon

Forskolin-

stimulated cAMP

inhibition

CHO cells IC50
MT1: 21.2 pM,

MT2: 53.4 pM[5]

Note: Direct comparative functional data for all compounds from a single study is not currently

available.

Table 3: Pharmacokinetic Properties
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Compound Half-life (t½) Bioavailability Tmax

TIK-301 ~1 hour[2][4]
9 times greater than

melatonin[4]
~1 hour[2]

Ramelteon 0.83 - 1.93 hours[3]
~1.8% (due to high

first-pass metabolism)
Not Specified

Agomelatine ~2 hours[3]
<5% (due to extensive

first-pass metabolism)
1-2 hours

Tasimelteon ~1.3 hours[6] ~38.3%[6] 1.9 - 3.0 hours[3]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data.

Below are representative protocols for key assays used in the characterization of melatonin

agonists.

Radioligand Binding Assay for Melatonin Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound to

MT1 and MT2 receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for melatonin receptors.

Materials:

HEK293 cells stably expressing human MT1 or MT2 receptors.

Membrane preparation buffer (e.g., Tris-HCl, MgCl2).

Radioligand: 2-[¹²⁵I]-iodomelatonin.

Test compounds (e.g., TIK-301, ramelteon).

Non-specific binding control (e.g., high concentration of melatonin).

Scintillation fluid and counter.
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Procedure:

Membrane Preparation: Culture HEK293 cells expressing the target receptor and harvest

them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

Resuspend the membrane pellet in the assay buffer.

Competition Binding Assay: In a 96-well plate, add the cell membranes, a fixed concentration

of 2-[¹²⁵I]-iodomelatonin, and varying concentrations of the test compound.

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration

to allow binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound

from free radioligand.

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the test

compound concentration. Determine the IC50 value (the concentration of the compound that

inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.[1][7]

Functional Assay: cAMP Inhibition
This protocol outlines a method to assess the functional activity of melatonin agonists by

measuring their ability to inhibit cAMP production.

Objective: To determine the potency (EC50 or IC50) of a test compound in inhibiting adenylyl

cyclase activity.

Materials:

HEK293 cells expressing MT1 or MT2 receptors.
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Forskolin (an adenylyl cyclase activator).

Test compounds (e.g., TIK-301, ramelteon).

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

Cell lysis buffer.

Procedure:

Cell Culture and Plating: Culture and seed the receptor-expressing HEK293 cells in a multi-

well plate.

Compound Treatment: Treat the cells with varying concentrations of the test compound for a

defined period.

Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the basal control) to

stimulate cAMP production.

Cell Lysis: Lyse the cells to release the intracellular cAMP.

cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercial cAMP

assay kit according to the manufacturer's instructions.

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound

concentration. Determine the EC50 or IC50 value, representing the concentration of the

agonist that produces 50% of its maximal effect or inhibits 50% of the forskolin-stimulated

cAMP production, respectively.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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